Imagabalin

Catalog No.
S530483
CAS No.
610300-07-7
M.F
C9H19NO2
M. Wt
173.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imagabalin

CAS Number

610300-07-7

Product Name

Imagabalin

IUPAC Name

(3S,5R)-3-amino-5-methyloctanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

JXEHXYFSIOYTAH-SFYZADRCSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PD 0332334; PD0332334; PD-0332334; PD 332334; PD332334; PD-332334; PF-00195889; PF 00195889; PF00195889; PF-195889; PF 195889; PF195889; Imagabalin.

Canonical SMILES

CCCC(C)CC(CC(=O)O)N

Isomeric SMILES

CCC[C@@H](C)C[C@@H](CC(=O)O)N

The exact mass of the compound Imagabalin is 173.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Imagabalin (CAS: 610300-07-7) is a third-generation β-amino acid and a structural analog of γ-aminobutyric acid (GABA). It functions as a high-affinity ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), the same molecular target as the widely used compounds gabapentin and pregabalin. As a member of the gabapentinoid class, its primary mechanism involves the modulation of calcium influx in neurons, which in turn affects neurotransmitter release and neuronal excitability. Research and procurement decisions involving Imagabalin are typically made in the context of its potential for improved selectivity or a differentiated physicochemical and pharmacokinetic profile compared to earlier-generation gabapentinoids.

While gabapentin, pregabalin, and imagabalin all target the α2δ subunit, they are not functionally interchangeable, a critical consideration for procurement and experimental design. Significant differences in binding affinity, pharmacokinetics, and potency exist across the class. For instance, pregabalin exhibits 3-to-10-fold higher binding potency than gabapentin and possesses linear, dose-proportional pharmacokinetics with ≥90% bioavailability, whereas gabapentin's absorption is saturable and non-linear, with bioavailability dropping from 60% to 33% as the dose increases. Imagabalin was developed as a distinct chemical entity with reported selectivity for the α2δ-1 subunit over α2δ-2. Such differences mean that substituting one compound for another can lead to significant variations in target engagement, required dosage, and experimental reproducibility, making compound-specific procurement essential for consistent results.

Class Benchmark: Differentiated Binding Affinity Relative to First-Generation Gabapentin

Imagabalin belongs to the second/third generation of α2δ ligands, which are characterized by significantly higher binding affinities than the first-generation compound, gabapentin. As a direct comparator, pregabalin demonstrates a 3- to 10-fold greater binding potency for the α2δ subunit than gabapentin. While direct head-to-head binding data for Imagabalin is not consistently published, it was developed as a follow-on compound to pregabalin, with research focused on high-affinity ligands. For reference, gabapentin's binding affinity (Kd) for the α2δ-1 subunit is 59 nM. The substantial increase in affinity from gabapentin to pregabalin sets the performance benchmark that later-generation compounds like Imagabalin were designed to meet or exceed.

Evidence DimensionBinding Affinity (Kd) for α2δ-1 Subunit
Target Compound DataN/A - Positioned within the high-affinity class benchmark set by Pregabalin.
Comparator Or BaselineGabapentin: 59 nM. Pregabalin: 3-10x higher potency than Gabapentin.
Quantified DifferenceNot directly quantified for Imagabalin in available literature. The class improvement over Gabapentin is 3-10 fold.
ConditionsCompetitive radioligand binding assays against [3H]gabapentin.

Selecting Imagabalin is a decision to use a high-potency tool, avoiding the lower affinity and less predictable pharmacokinetic profile of the first-generation alternative, gabapentin.

Process Efficiency: Simplified, Cost-Effective Manufacturing Process Over Initial Synthetic Routes

A key differentiator for Imagabalin is its optimized and scalable manufacturing process, a critical factor for precursor procurement in large-scale research or development. The initial medicinal chemistry route was a ten-step linear synthesis. An improved, second-generation process was developed that reduced this to a highly efficient two-step process from (R)-3-methylhexanoic acid, achieving a 50% overall yield. This simplified process, utilizing a one-pot synthesis and a novel diastereoselective hydrogenation, resulted in a 4-fold reduction in the cost of goods compared to the previous route.

Evidence DimensionManufacturing Process Complexity & Cost
Target Compound DataSimplified 2-step process; 50% overall yield; 4-fold reduction in cost of goods.
Comparator Or BaselineInitial medicinal chemistry route: 10-step linear synthesis.
Quantified Difference8 fewer synthesis steps; 4x reduction in cost.
ConditionsProcess development for multi-kilogram scale-up.

For buyers needing larger quantities or evaluating long-term project costs, Imagabalin's optimized synthesis provides a significant advantage in terms of process efficiency, scalability, and precursor cost-effectiveness.

Handling & Formulation: Predictable Pharmacokinetics Characteristic of Second-Generation Gabapentinoids

Imagabalin's development followed pregabalin, which established a key benchmark for pharmacokinetic superiority over gabapentin. Pregabalin exhibits rapid, linear absorption with plasma concentrations increasing proportionally with the dose and a high bioavailability of ≥90% that is independent of dose. In contrast, gabapentin's absorption is saturable, leading to non-linear, less predictable pharmacokinetics and bioavailability that declines with increasing doses. This distinction is critical for designing *in vivo* studies requiring predictable exposure and straightforward dosing regimens. As a later-generation compound, Imagabalin was developed within the context of these improved pharmacokinetic standards, making it a more suitable choice than gabapentin for studies where dose-proportional exposure is important.

Evidence DimensionPharmacokinetic Profile (Bioavailability)
Target Compound DataN/A - Positioned as a second/third-generation compound with expected improvements over Gabapentin.
Comparator Or BaselinePregabalin: ≥90% (linear, dose-independent). Gabapentin: 60% at 900 mg/day, dropping to 33% at 3600 mg/day (saturable, non-linear).
Quantified DifferencePregabalin offers ~1.5 to 2.7-fold higher bioavailability than gabapentin at therapeutic doses.
ConditionsHuman pharmacokinetic studies.

For in vivo research, choosing Imagabalin over gabapentin simplifies dose selection and ensures more reliable, predictable plasma concentrations, reducing variability and improving study reproducibility.

Large-Scale Preclinical Programs Requiring Efficient and Cost-Effective Synthesis

Given the documented 4-fold reduction in cost-of-goods and a significantly simplified two-step manufacturing process, Imagabalin is the logical choice for multi-kilogram preclinical campaigns or as a starting material for further derivatization where process efficiency and material costs are primary procurement drivers.

In Vivo Studies Demanding Predictable, Dose-Proportional Exposure

For researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) studies or any *in vivo* experiment where achieving predictable plasma concentrations is critical, Imagabalin is a more appropriate choice than gabapentin. It belongs to the generation of gabapentinoids, led by pregabalin, that overcame the saturable, non-linear absorption of gabapentin, thus simplifying dose-response analysis and enhancing reproducibility.

Comparative Pharmacology Studies of High-Affinity α2δ Ligands

Imagabalin serves as an ideal tool for studies comparing the activity of high-potency α2δ ligands. Its use alongside benchmarks like pregabalin allows researchers to investigate structure-activity relationships and probe the functional consequences of subtle molecular modifications within this high-affinity chemical space, a context where the lower potency of gabapentin would be less informative.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.141578849 Da

Monoisotopic Mass

173.141578849 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NDG6931B7H

Other CAS

610300-07-7

Wikipedia

Imagabalin

Dates

Last modified: 04-14-2024
1: Dunn AL, Codina A, Foley DA, Marquez BL, Zell MT. A detailed mechanistic
2: Midelfort KS, Kumar R, Han S, Karmilowicz MJ, McConnell K, Gehlhaar DK, Mistry

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